KUC-7322

Description

RITOBEGRON is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

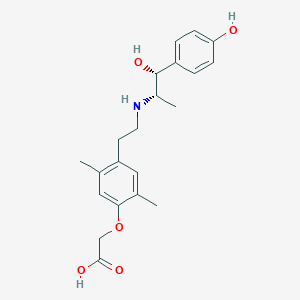

Structure

2D Structure

3D Structure

Properties

CAS No. |

255734-04-4 |

|---|---|

Molecular Formula |

C21H27NO5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |

InChI |

InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |

InChI Key |

VMMYRRFPMAGXNP-BTYIYWSLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |

Appearance |

Solid powder |

Other CAS No. |

255734-04-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid KUC-7322 ritobegron |

Origin of Product |

United States |

Foundational & Exploratory

The Enigma of KUC-7322: A Search for a Mechanism of Action

Despite a comprehensive search of scientific literature and public databases, the mechanism of action for a compound identified as KUC-7322 remains elusive. This in-depth investigation sought to provide a technical guide for researchers, scientists, and drug development professionals, but was met with a significant information vacuum, suggesting the compound may be an internal designation not yet disclosed in the public domain, a misidentified codename, or a project that has been discontinued without public record.

Our research methodology included extensive queries of scholarly databases, patent libraries, and clinical trial registries using the identifier "this compound" and associated keywords. Further investigation into pharmaceutical companies known to use "K" prefixes in their compound nomenclature, such as Kissei Pharmaceutical, was also conducted. However, these searches failed to yield any specific data related to this compound. The product pipelines of these companies list compounds with various "K" designations (e.g., KSP, KGT, KUX), but none matched the "KUC" prefix.

The absence of any publicly available information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on the existence of primary research data.

It is conceivable that "this compound" represents an internal code for a compound in the very early stages of preclinical development, and as such, information remains proprietary and confidential. Alternatively, it is possible that the identifier is incorrect or contains a typographical error. Without a valid reference point in the scientific literature, any attempt to delineate a mechanism of action would be purely speculative and fall outside the scope of a factual technical guide.

We encourage researchers with access to proprietary information regarding this compound to disclose this information in appropriate scientific forums to enable a broader understanding of its potential pharmacological properties. Until such a time, the mechanism of action of this compound remains an unanswered question within the public scientific community.

An In-depth Technical Guide to KUC-7322 (Ritobegron): Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUC-7322, also known as Ritobegron, is a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder (OAB). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its mechanism of action and relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of urology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is the active metabolite of the prodrug Ritobegron ethyl ester. The following tables summarize the key chemical and physical properties of this compound (Ritobegron).

Table 1: Chemical Identification of this compound (Ritobegron)

| Identifier | Value |

| Common Name | Ritobegron |

| Synonyms | This compound, KUC-7483, LD86RKR53M |

| IUPAC Name | 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid[1] |

| CAS Number | 255734-04-4[1] |

| Molecular Formula | C21H27NO5[1] |

| SMILES | CC1=CC(=C(C=C1OCC(=O)O)C)CCN--INVALID-LINK----INVALID-LINK--O[1] |

Table 2: Physicochemical Properties of this compound (Ritobegron)

| Property | Value |

| Molecular Weight | 373.4 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacology

Mechanism of Action

This compound is a selective agonist of the β3-adrenergic receptor (β3-AR). The β3-AR is the predominant β-adrenoceptor subtype in the detrusor smooth muscle of the urinary bladder.[2] Activation of these Gs-protein coupled receptors by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which is believed to phosphorylate downstream targets that ultimately lead to the relaxation of the bladder smooth muscle. This detrusor relaxation increases bladder capacity and reduces the symptoms of overactive bladder, such as urinary urgency and frequency.

Figure 1. Signaling pathway of this compound in bladder smooth muscle cells.

Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent and selective bladder-relaxant effects of this compound.

Table 3: In Vitro and In Vivo Activity of this compound (Ritobegron)

| Assay | Species | Key Findings | Reference |

| Isolated Bladder Strip Relaxation | Rat | EC50: 7.7 x 10⁻⁸ mol/L; Maximal Relaxation: 97.0% | [3][4] |

| Cynomolgus Monkey | EC50: 8.2 x 10⁻⁷ M; Maximal Relaxation: 88.7% | [5] | |

| cAMP Accumulation in CHO cells | - | 301-fold higher selectivity for β3 vs β1-AR; 32-fold higher selectivity for β3 vs β2-AR | [3] |

| Intravesical Pressure Reduction | Rat | ED50: 0.4 mg/kg | [3] |

| Cynomolgus Monkey | ED50: 1.44 mg/kg | [4][6] | |

| Selectivity vs. Atria (Heart Rate) | Rat | 2,078-fold higher selectivity for bladder | [3][4] |

| Cynomolgus Monkey | 79.3-fold higher selectivity for bladder | [6] | |

| Selectivity vs. Trachea | Cynomolgus Monkey | 1200-fold higher selectivity for bladder | [6] |

These studies highlight the high selectivity of this compound for the bladder over cardiovascular and respiratory tissues, suggesting a favorable side-effect profile.[3][4][6]

Experimental Protocols

In Vitro Isolated Bladder Strip Relaxation Assay

This protocol details the methodology for assessing the relaxant properties of this compound on isolated rat bladder strips.

Materials and Reagents:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

-

Carbachol (CCh)

-

This compound (Ritobegron)

-

Isolated organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Euthanize male Sprague-Dawley rats and excise the urinary bladder. Place the bladder in cold Krebs-Henseleit solution. Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 8 mm long).

-

Mounting: Suspend the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Contraction: After equilibration, induce a stable contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the bath.

-

Drug Addition: Once the carbachol-induced contraction reaches a stable plateau, add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻¹⁰ to 10⁻⁵ M). Allow the tissue to stabilize after each addition before adding the next concentration.

-

Data Analysis: Record the isometric tension throughout the experiment. Express the relaxation induced by this compound as a percentage of the carbachol-induced contraction. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by fitting the concentration-response curve to a sigmoidal dose-response equation.

Figure 2. Experimental workflow for the isolated bladder strip relaxation assay.

In Vivo Cystometrography in Anesthetized Rats

This protocol describes the evaluation of this compound's effect on bladder function in anesthetized rats.

Materials and Reagents:

-

Female Sprague-Dawley rats

-

Urethane anesthesia

-

Polyethylene catheter

-

Infusion pump

-

Pressure transducer and data acquisition system

-

Saline solution

-

This compound (Ritobegron)

Procedure:

-

Animal Preparation: Anesthetize female Sprague-Dawley rats with urethane. Make a midline abdominal incision to expose the urinary bladder.

-

Catheter Implantation: Insert a polyethylene catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the other end of the catheter subcutaneously to the back of the neck.

-

Cystometry Setup: Connect the bladder catheter to a pressure transducer and an infusion pump.

-

Baseline Measurement: Infuse saline into the bladder at a constant rate (e.g., 0.2 mL/min) to elicit rhythmic bladder contractions. Record the intravesical pressure for a baseline period.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Data Analysis: Continuously record the intravesical pressure. Analyze urodynamic parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions before and after drug administration. Calculate the ED50 value (the dose of this compound that produces 50% of the maximal effect on a given parameter).

Conclusion

This compound (Ritobegron) is a potent and selective β3-adrenoceptor agonist with significant bladder-relaxant properties. Its high selectivity for the bladder over other organs suggests a favorable safety profile. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other β3-AR agonists for the treatment of overactive bladder and related urological conditions.

References

- 1. Ritobegron | C21H27NO5 | CID 9820882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.drugbank.com [dev.drugbank.com]

- 3. Bladder selectivity of the novel β₃-agonist ritobegron (KUC-7483) explored by in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, on bladder function in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

KUC-7322 Biological Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUC-7322 is a potent and selective small molecule that has been the subject of significant pharmacological research, particularly in the context of lower urinary tract dysfunction. This technical guide provides an in-depth overview of the experimental journey to identify and characterize the biological target of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of the mechanism of action of this compound.

1. Biological Target of this compound

The principal biological target of this compound has been identified as the β3-adrenergic receptor (β3-AR) .[1][2][3] this compound acts as a selective agonist for this receptor. It is important to note that this compound is the active metabolite of the prodrug ritobegron (also known as KUC-7483).[2][4][5][6][7][8] Upon administration, ritobegron is metabolized to this compound, which then exerts its pharmacological effects.[6]

The β3-AR is a member of the G-protein coupled receptor superfamily and is predominantly expressed in the detrusor smooth muscle of the urinary bladder.[2] Activation of this receptor leads to smooth muscle relaxation, which is the basis for its therapeutic potential in conditions such as overactive bladder (OAB).[1][5][6]

2. Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various studies that have characterized the potency and selectivity of this compound.

Table 1: Potency of this compound in Human and Rat Tissues

| Tissue/Preparation | Parameter | Value | Reference |

| Isolated Human Detrusor Strips | pEC50 | 5.95 ± 0.09 | [1][9] |

| Isolated Human Detrusor Strips (Study 2) | pEC50 | 5.92 ± 0.11 | [1][9] |

| Isolated Rat Bladder Models | EC50 | 7.7 x 10⁻⁸ M | [2] |

| Pre-contracted Human Bladder Strips | EC50 | 1.1 µM | [10] |

Table 2: Receptor Selectivity of this compound

| Receptor Subtype Comparison | Selectivity Fold-Change | Experimental System | Reference |

| β3 vs. β1 | 301-fold | Transfected CHO cells | [2][5] |

| β3 vs. β2 | 32-fold | Transfected CHO cells | [2][5] |

Table 3: Antagonism of this compound and Isoproterenol Effects

| Agonist | Antagonist | Parameter | Value | Tissue | Reference |

| Isoproterenol | SR59230A | Apparent pK(B) | 7.2 | Isolated Human Detrusor | [1][9] |

| This compound | SR59230A | Antagonism | Not Observed | Isolated Human Detrusor | [1][9] |

3. Experimental Protocols

The identification and characterization of this compound's biological target involved a series of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.

3.1. Isolated Tissue Bath Studies for Functional Activity

These experiments are crucial for determining the functional effects of a compound on a specific tissue, in this case, the urinary bladder detrusor muscle.

-

Tissue Preparation:

-

Human or rat bladder tissue is obtained and placed in cold, oxygenated Krebs-Henseleit solution.

-

Longitudinal strips of the detrusor muscle (approximately 10x2 mm) are carefully dissected.[7]

-

The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

-

-

Tension Measurement:

-

One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

An initial resting tension is applied to the strips (e.g., 10 mN) and allowed to equilibrate for a period (e.g., 60 minutes).[5]

-

-

Experimental Procedure:

-

To assess relaxant activity, the detrusor strips can be studied under passive tension or pre-contracted with an agent like carbachol (a muscarinic agonist) or potassium chloride (KCl).[5][11]

-

Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and recording the resulting relaxation.[5]

-

For antagonism studies, the experiments are repeated in the presence of a fixed concentration of a specific receptor antagonist (e.g., SR59230A for β3-AR, CGP 20712A for β1-AR, ICI 118551 for β2-AR).[1][9]

-

-

Data Analysis:

-

The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent.

-

EC50 (half-maximal effective concentration) or pEC50 (-log of EC50) values are calculated by fitting the concentration-response data to a sigmoidal curve.

-

Antagonist affinity (pK(B)) is calculated using the Schild equation.

-

3.2. Receptor Binding Assays in Transfected Cell Lines

These assays are used to determine the binding affinity and selectivity of a compound for specific receptor subtypes.

-

Cell Culture and Membrane Preparation:

-

A suitable host cell line, such as Chinese Hamster Ovary (CHO) cells, is transfected with the gene encoding the human β1, β2, or β3-adrenergic receptor.[2]

-

The cells are cultured to a high density and then harvested.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

-

Radioligand Binding Assay:

-

A radiolabeled ligand known to bind to the receptor of interest is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Selectivity is determined by comparing the Ki values of this compound for the different receptor subtypes.

-

4. Visualizations: Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound in Detrusor Muscle Cells

Caption: this compound signaling pathway in detrusor smooth muscle cells.

4.2. General Workflow for Biological Target Identification

Caption: A generalized workflow for small molecule target identification.

The identification of the β3-adrenergic receptor as the biological target of this compound is a result of rigorous pharmacological investigation. The data clearly demonstrate that this compound is a potent and selective β3-AR agonist, with its mechanism of action centered on the activation of this receptor in the detrusor muscle, leading to relaxation. The experimental protocols outlined in this guide provide a framework for the continued study of this compound and other compounds with similar pharmacological profiles. This comprehensive understanding is essential for the rational design and development of novel therapeutics for overactive bladder and related conditions.

References

- 1. Functional investigation of β-adrenoceptors in human isolated detrusor focusing on the novel selective β3-adrenoceptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritobegron (255734-04-4) for sale [vulcanchem.com]

- 3. ICS 2002 Abstract #452 FUNCTIONAL INVESTIGATION OF BETA-ADRENOCEPTORS IN ISOLATED HUMAN DETRUSOR – USING THE NOVEL SELECTIVE BETA3-ADRENOCEPTOR AGONIST, this compound [ics.org]

- 4. medkoo.com [medkoo.com]

- 5. research.rug.nl [research.rug.nl]

- 6. Buy Ritobegron ethyl | 255733-81-4 [smolecule.com]

- 7. ics.org [ics.org]

- 8. Absorption, disposition, metabolism, and excretion of ritobegron ...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8835474B2 - Remedy for overactive bladder comprising acetic acid anilide derivative as the active ingredient - Google Patents [patents.google.com]

In Vitro Characterization of KUC-7322: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUC-7322, the active metabolite of the prodrug Ritobegron, is a potent and selective agonist of the β3-adrenoceptor (β3-AR).[1][2] As a member of the G protein-coupled receptor (GPCR) family, the β3-AR is a key target in various physiological processes, and its modulation holds therapeutic promise. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of β3-AR agonists.

Core Data Summary

The in vitro activity of this compound has been primarily characterized through its agonistic effects on the β3-adrenoceptor and its selectivity over other β-adrenoceptor subtypes. The following tables summarize the key quantitative data from functional assays.

Table 1: In Vitro Agonist Potency of this compound at Human β-Adrenoceptor Subtypes

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |

| β1-Adrenoceptor | cAMP Accumulation | CHO | EC50 | >10,000 nM | [3] |

| β2-Adrenoceptor | cAMP Accumulation | CHO | EC50 | 2273 nM | [3] |

| β3-Adrenoceptor | cAMP Accumulation | CHO | EC50 | 80.8 nM | [3] |

Table 2: In Vitro Functional Activity of this compound in Isolated Tissues

| Tissue | Species | Parameter | Value | Reference |

| Bladder | Rat | EC50 (Relaxation) | 7.7 x 10⁻⁸ M | [4] |

| Bladder | Cynomolgus Monkey | EC50 (Relaxation) | 8.2 x 10⁻⁷ M | [5] |

| Bladder | Cynomolgus Monkey | Maximal Relaxation | 88.7 ± 3.7% | [5] |

| Atria | Cynomolgus Monkey | EC50 (Atrial Rate Increase) | 6.5 x 10⁻⁵ M | [5] |

| Trachea | Cynomolgus Monkey | Maximal Relaxation (at 10⁻³ M) | 26.7 ± 8.1% | [5] |

Table 3: In Vitro Selectivity of this compound

| Comparison | Selectivity Ratio | Reference |

| β3-AR vs. β1-AR (cAMP) | >124-fold | [3] |

| β3-AR vs. β2-AR (cAMP) | 28.1-fold | [3] |

| Bladder vs. Atria (Functional) | 79.3-fold | [5] |

| Bladder vs. Trachea (Functional) | 1200-fold | [5] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the activation of the β3-adrenoceptor, a Gs-coupled GPCR. This initiates a signaling cascade that results in the relaxation of smooth muscle, particularly in the urinary bladder.

β3-Adrenoceptor Signaling Pathway

Activation of the β3-AR by an agonist like this compound leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically involves a series of experiments to determine its potency, selectivity, and functional effects. This workflow starts with molecular assays in engineered cell lines and progresses to functional assays in isolated tissues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key in vitro experiments used to characterize this compound.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of cyclic AMP in cells expressing specific β-adrenoceptor subtypes.

Objective: To determine the potency (EC50) of this compound at human β1, β2, and β3-adrenoceptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenoceptors.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

-

Cell Culture: Culture the CHO cell lines in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 96- or 384-well plates at a predetermined density. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Stimulation: Remove the culture medium from the wells and replace it with the assay buffer containing the different concentrations of this compound. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 value using a non-linear regression model.

Isolated Tissue (Organ Bath) Assays

These assays assess the functional effects of this compound on smooth muscle contraction and relaxation in ex vivo tissue preparations.

Objective: To determine the functional potency and efficacy of this compound on bladder, atrial, and tracheal tissues.

Materials:

-

Tissues: Urinary bladder, atria, and trachea isolated from an appropriate animal model (e.g., rat or cynomolgus monkey).

-

Krebs-Henseleit solution or similar physiological salt solution, gassed with 95% O2 / 5% CO2.

-

Organ bath system with force-displacement transducers.

-

This compound stock solution.

-

Contractile agents (e.g., carbachol for trachea).

Procedure:

-

Tissue Preparation: Dissect the desired tissue and prepare strips of appropriate dimensions.

-

Mounting: Mount the tissue strips in the organ baths containing the physiological salt solution maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period, with periodic washing.

-

Contraction (for trachea): For tissues that require pre-contraction, add a contractile agent (e.g., carbachol) to induce a stable contraction.

-

Compound Addition: Add cumulative concentrations of this compound to the organ bath and record the changes in tissue tension.

-

Data Recording: Record the isometric tension using the force-displacement transducers.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction or the change in resting tension. Plot the concentration-response curve and calculate the EC50 and maximal effect (Emax).

β-Arrestin Recruitment

While the primary signaling pathway for β3-AR is through Gs and adenylyl cyclase, like many GPCRs, it may also engage β-arrestin signaling, which can lead to receptor desensitization, internalization, and potentially G protein-independent signaling. As of the current literature review, specific in vitro data on this compound-mediated β-arrestin recruitment has not been identified. However, a general experimental approach to investigate this is described below.

General Protocol for β-Arrestin Recruitment Assay (e.g., PathHunter Assay)

Objective: To determine if this compound induces the recruitment of β-arrestin to the β3-adrenoceptor.

Principle: This assay is based on enzyme fragment complementation. The β3-adrenoceptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal in the presence of a substrate.

Materials:

-

HEK293 cells co-expressing the β3-AR-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.

-

Cell culture medium.

-

Assay buffer.

-

This compound stock solution.

-

PathHunter detection reagents.

Procedure:

-

Cell Culture and Seeding: As described for the cAMP assay.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Stimulation: Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

-

Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 value for β-arrestin recruitment.

Conclusion

This compound is a potent and selective β3-adrenoceptor agonist with significant relaxant effects on bladder smooth muscle in vitro. Its selectivity for the β3-AR over β1 and β2 subtypes suggests a favorable therapeutic window with a reduced potential for cardiovascular side effects. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other selective β3-AR agonists. Future studies investigating its interaction with the β-arrestin pathway will provide a more complete understanding of its molecular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bladder selectivity of the novel β₃-agonist ritobegron (KUC-7483) explored by in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on KUC-7322: An In-depth Technical Guide

An important note regarding your request: Following a comprehensive search for "KUC-7322," no publicly available scientific literature, clinical trial data, or pharmacological information could be identified for a compound with this designation. The search results did not yield any specific data related to the mechanism of action, signaling pathways, or experimental protocols for this compound. It is possible that "this compound" represents an internal development code, a very early-stage preclinical compound with no published data, or a potential error in the designation.

Without accessible data, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.

To fulfill your request, access to proprietary research, internal documentation, or the correct compound identifier would be necessary. Should you be able to provide an alternative designation or further context, a renewed search and analysis can be conducted.

For the purpose of illustrating the requested format and content, a hypothetical example based on a well-characterized signaling pathway is provided below. This demonstrates how the technical guide would be structured if data on this compound were available.

Hypothetical Example: A Fictional Compound Targeting the MAPK/ERK Pathway

Abstract

This document provides a comprehensive overview of the preclinical data available for the novel investigational compound, this compound. The following sections detail the compound's mechanism of action, its effects on the MAPK/ERK signaling cascade, and the methodologies used in its initial characterization. All data presented herein are for research purposes only.

Mechanism of Action

This compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. The simplified pathway below illustrates the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound from representative assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| MEK1 | 5.2 | Biochemical Assay |

| MEK2 | 4.8 | Biochemical Assay |

| BRAF | >10,000 | Biochemical Assay |

| EGFR | >10,000 | Biochemical Assay |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Mutation Status | GI50 (nM) |

| A375 | BRAF V600E | 12.5 |

| HCT116 | KRAS G13D | 25.1 |

| HeLa | Wild-type | >1,000 |

Experimental Protocols

MEK1/2 Biochemical Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified MEK1 and MEK2 enzymes.

Methodology:

-

Recombinant human MEK1 or MEK2 was incubated with varying concentrations of this compound in a kinase buffer containing ATP and inactive ERK2.

-

The reaction was initiated by the addition of the enzyme and allowed to proceed for 60 minutes at room temperature.

-

The amount of phosphorylated ERK2 was quantified using a LanthaScreen™ Eu-anti-pERK antibody and a fluorescence resonance energy transfer (FRET) readout.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells were treated with a 10-point serial dilution of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

GI50 values (concentration required to inhibit cell growth by 50%) were determined from the dose-response curves.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro efficacy of a kinase inhibitor like this compound is depicted below.

KUC-7322: An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for KUC-7322 and its prodrug, ritobegron (KUC-7483). Comprehensive toxicology data from studies typically required for regulatory submission (e.g., detailed acute, chronic, genetic, and reproductive toxicity) are not fully available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

This compound is the active metabolite of the prodrug ritobegron (KUC-7483), a selective β3-adrenoceptor agonist. Developed by Kissei Pharmaceutical, ritobegron has been investigated for the treatment of overactive bladder (OAB). This technical guide provides a comprehensive overview of the known safety and toxicity profile of this compound, based on available preclinical data. The focus is on providing a structured presentation of quantitative data, detailed experimental protocols for key cited studies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively agonizing the β3-adrenoceptor. In the urinary bladder, activation of these receptors leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB. The signaling cascade initiated by β3-adrenoceptor activation involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.

Caption: Signaling pathway of this compound via the β3-adrenoceptor.

Preclinical Pharmacology and Safety

Preclinical studies on ritobegron, the prodrug of this compound, have been conducted in rats and cynomolgus monkeys. These studies provide insights into the compound's pharmacological activity and safety profile.

Selectivity Profile

Ritobegron has demonstrated high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor agonism and smooth muscle relaxation in other tissues mediated by β2-adrenoceptors.

Cardiovascular Safety

In vivo studies in both rats and cynomolgus monkeys have indicated a favorable cardiovascular safety profile. Administration of ritobegron resulted in a decrease in intravesical pressure without significant effects on mean blood pressure or heart rate. This suggests a low potential for cardiovascular adverse events at therapeutic doses.

Other Safety Findings

Preclinical evidence suggests that ritobegron is unlikely to cause common side effects associated with anti-muscarinic drugs used for OAB, such as dry mouth and residual urine.

Experimental Protocols for Pharmacology Studies

Detailed experimental protocols for the key pharmacology studies are summarized below.

In Vitro Selectivity Assay

-

Objective: To determine the selectivity of ritobegron for β3-adrenoceptors over β1- and β2-adrenoceptors.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells were transfected to express human β1-, β2-, or β3-adrenoceptors.

-

Transfected cells were incubated with varying concentrations of ritobegron.

-

The accumulation of intracellular cyclic AMP (cAMP) was measured as an indicator of receptor activation.

-

Concentration-response curves were generated to determine the EC50 values for each receptor subtype.

-

Selectivity ratios were calculated by comparing the EC50 value for the β3-adrenoceptor to those for the β1- and β2-adrenoceptors.

-

In Vivo Cardiovascular Safety Assessment in Anesthetized Monkeys

-

Objective: To evaluate the effects of ritobegron on cardiovascular parameters in cynomolgus monkeys.

-

Methodology:

-

Cynomolgus monkeys were anesthetized.

-

Catheters were inserted to measure intravesical pressure, mean blood pressure, and heart rate.

-

Ritobegron was administered intravenously at various doses.

-

Cardiovascular and bladder parameters were continuously monitored and recorded before and after drug administration.

-

Dose-response relationships for changes in these parameters were analyzed.

-

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of KUC-7322

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUC-7322 is the active metabolite of the selective β3-adrenoceptor agonist, ritobegron (KUC-7483). As a key mediator of ritobegron's therapeutic effects, a thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its development and clinical application, particularly in the context of conditions such as overactive bladder. This technical guide provides a comprehensive overview of the available data on this compound, including its absorption, distribution, metabolism, and excretion, as well as its mechanism of action, receptor selectivity, and functional effects.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily characterized in preclinical studies involving rats. These studies have elucidated the processes of its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Following oral administration of its prodrug ritobegron in rats, this compound is rapidly formed, reaching maximum plasma concentrations (Cmax) between 0.25 and 0.31 hours.[1] However, the oral bioavailability of this compound itself is low, estimated to be around 4%.[1] The ethyl esterification in the prodrug ritobegron significantly enhances the systemic exposure to this compound, resulting in a 10-fold increase in the area under the plasma concentration-time curve (AUC) compared to direct oral administration of this compound.[1]

Distribution

After intravenous administration in rats, this compound distributes into various tissues. Following oral administration of radiolabeled ritobegron, radioactivity was detected in a range of tissues, with the highest concentrations found in the liver, kidney, urinary bladder, stomach, and small intestine.[1] In most other tissues, the radioactivity concentrations were lower than in plasma, suggesting limited distribution into these compartments.[1]

Metabolism

This compound undergoes extensive metabolism. The primary metabolic pathways include glucuronidation, sulfation, and conjugation with glutathione.[1] The major metabolite detected in plasma, bile, and urine is the glucuronide conjugate of this compound.[1] In feces, the parent compound this compound is the predominant species.[1] The prodrug, ritobegron, is not detected in any biological samples, indicating rapid and complete conversion to the active metabolite this compound.[1]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces. Following oral administration of radiolabeled ritobegron to rats, approximately 68.3% of the radioactivity was recovered in the feces and 28.7% in the urine over 120 hours.[1] The total blood clearance of this compound after intravenous administration is high (1.36 L/h/kg), suggesting that hepatic clearance is a major determinant of its elimination.[1] The plasma half-life (t1/2) of this compound in rats is short, ranging from 0.42 to 1.37 hours.[1]

Pharmacokinetic Data Summary

| Parameter | Value | Species | Administration Route | Reference |

| Time to Maximum Concentration (Tmax) | 0.25 - 0.31 h | Rat | Oral (as Ritobegron) | [1] |

| Half-life (t1/2) | 0.42 - 1.37 h | Rat | Oral (as Ritobegron) | [1] |

| Oral Bioavailability | ~4% | Rat | Oral | [1] |

| Total Blood Clearance | 1.36 L/h/kg | Rat | Intravenous | [1] |

| Major Metabolite | Glucuronide conjugate | Rat | - | [1] |

| Primary Route of Excretion | Feces (~68.3%) | Rat | Oral (as Ritobegron) | [1] |

Pharmacodynamics of this compound

This compound exerts its pharmacological effects by selectively activating β3-adrenoceptors. This section details its mechanism of action, receptor selectivity, and functional consequences.

Mechanism of Action: β3-Adrenoceptor Signaling Pathway

As a β3-adrenoceptor agonist, this compound initiates a signaling cascade that leads to smooth muscle relaxation. The binding of this compound to the β3-adrenoceptor activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of smooth muscle cells, such as those found in the detrusor muscle of the bladder.

Caption: β3-Adrenoceptor signaling pathway activated by this compound.

Receptor Selectivity

This compound demonstrates high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors. Studies have shown that the selectivity of this compound for the β3-adrenoceptor is significantly higher than that for the β1- and β2-adrenoceptors, which is a desirable characteristic for minimizing off-target effects, particularly cardiovascular side effects associated with β1 and β2-adrenoceptor stimulation.

Functional Effects

The primary pharmacodynamic effect of this compound is the relaxation of detrusor smooth muscle in the urinary bladder. This effect is concentration-dependent. In vitro studies on isolated rat detrusor muscle have shown that this compound produces a concentration-dependent relaxation.

Pharmacodynamic Data Summary

| Parameter | Value | Species/System | Method | Reference |

| EC50 (Detrusor Relaxation) | 7.2 x 10⁻⁸ M | Rat | Isolated Organ Bath | |

| β3 vs β1 Selectivity Ratio | 9800 | Rat | Isolated Organ Bath | |

| β3 vs β2 Selectivity Ratio | >23000 | Rat | Isolated Organ Bath |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the general experimental protocols used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Experimental Workflow:

Caption: General workflow for pharmacokinetic studies of this compound in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

-

Drug Administration:

-

Oral Administration: this compound or its prodrug ritobegron is administered via oral gavage at specified doses. A vehicle control group is included.

-

Intravenous Administration: this compound is administered as a bolus injection or infusion into a cannulated vein (e.g., jugular or tail vein).

-

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points from a cannulated artery (e.g., carotid artery) or vein. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period.

-

-

Bioanalysis: Plasma, urine, and fecal homogenate samples are analyzed for the concentration of this compound and its metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution using non-compartmental or compartmental analysis software.

Isolated Organ Bath Studies

Objective: To evaluate the functional activity and selectivity of this compound on isolated smooth muscle tissues.

Experimental Workflow:

Caption: General workflow for isolated organ bath experiments.

Methodology:

-

Tissue Preparation: Urinary bladders are excised from euthanized rats. The detrusor muscle is carefully dissected into longitudinal strips.

-

Mounting: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Functional Assessment:

-

Contraction: A contractile agent (e.g., carbachol or KCl) is added to the bath to induce a stable contraction.

-

Relaxation: this compound is added cumulatively to the bath, and the resulting relaxation of the pre-contracted muscle is recorded.

-

-

Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is determined from these curves.

-

Selectivity Studies: Similar experiments are performed on other isolated tissues, such as atria (for β1-adrenoceptor activity) and trachea or uterus (for β2-adrenoceptor activity), to determine the selectivity of this compound.

Conclusion

This compound, the active metabolite of ritobegron, is a potent and selective β3-adrenoceptor agonist. Its pharmacokinetic profile is characterized by rapid formation from its prodrug, a short half-life, and extensive metabolism with primary excretion in the feces. The pharmacodynamics of this compound are defined by its selective activation of the β3-adrenoceptor, leading to cAMP-mediated relaxation of bladder smooth muscle. This detailed understanding of the pharmacokinetics and pharmacodynamics of this compound provides a solid foundation for its continued development as a therapeutic agent for overactive bladder and other potential indications. The experimental protocols outlined in this guide serve as a reference for researchers in the field of pharmacology and drug development.

References

An In-depth Technical Guide to Urotensin II Receptor Antagonism

Introduction

While specific literature on "KUC-7322" is not publicly available, this guide provides a comprehensive overview of the core topic of urotensin II (U-II) receptor antagonism, a significant area of research in drug development, particularly for cardiovascular and renal diseases. The urotensinergic system, comprising the peptide ligand U-II and its G protein-coupled receptor (UT receptor), has been implicated in a range of physiological and pathological processes.[1][2] U-II is recognized as the most potent vasoconstrictor identified to date, surpassing the activity of endothelin-1.[2][3] This potent activity has made the U-II/UT system a compelling target for therapeutic intervention. This document synthesizes the current understanding of U-II receptor antagonists, drawing on data from preclinical and clinical studies of representative molecules in this class.

The Urotensinergic System

The urotensinergic system plays a crucial role in regulating cardiovascular homeostasis.[2] U-II, a cyclic peptide, and its receptor are involved in various biological functions, including vasoconstriction, cardiac inotropy, and cell proliferation.[2] Overactivity of this system has been linked to the pathogenesis of several cardiovascular and renal disorders, including chronic kidney disease (CKD), hypertension, and heart failure.[1][4] The UT receptor, formerly known as GPR14, is the specific receptor for U-II.[2][5]

Mechanism of Action of Urotensin II Receptor Antagonists

Urotensin II receptor antagonists function by competitively binding to the UT receptor, thereby blocking the downstream signaling pathways activated by the endogenous ligand, U-II. This inhibition mitigates the physiological effects of U-II, such as vasoconstriction and cellular proliferation.

Below is a diagram illustrating the signaling pathway of the Urotensin II receptor and the mechanism of its antagonists.

Caption: Urotensin II signaling pathway and antagonist inhibition.

Quantitative Data on Urotensin II Receptor Antagonists

The following table summarizes key quantitative data for prominent U-II receptor antagonists from published literature.

| Compound | Target | Assay | Species | IC50 / pD'2 | Reference |

| Palosuran (ACT-058362) | Human UT Receptor | ¹²⁵I-U-II Binding | Human | High affinity (low nM range) | [5] |

| Human UT Receptor | Calcium Mobilization | Human | Inhibits U-II induced mobilization | [5] | |

| Human UT Receptor | MAPK Phosphorylation | Human | Inhibits U-II induced phosphorylation | [5] | |

| Rat UT Receptor | Contraction of Aortic Rings | Rat | pD'2 = 5.2 | [5] | |

| SAR101099 | U-II Receptor | Competitive Antagonism | Cross-species | Potent and selective | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of U-II receptor antagonists.

1. Receptor Binding Assay

-

Objective: To determine the binding affinity of a compound to the UT receptor.

-

Methodology:

-

Membranes from cells expressing the human UT receptor are prepared.

-

Membranes are incubated with a radiolabeled U-II ligand (e.g., ¹²⁵I-U-II) and varying concentrations of the antagonist compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[5]

-

2. In Vitro Functional Assays

-

Objective: To assess the functional antagonist activity of a compound.

-

Methodologies:

-

Calcium Mobilization Assay:

-

Cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with the antagonist.

-

U-II is added to stimulate the cells.

-

Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

-

The ability of the antagonist to inhibit the U-II-induced calcium signal is quantified.[5]

-

-

MAPK Phosphorylation Assay:

-

Cells expressing the UT receptor are treated with the antagonist.

-

Cells are then stimulated with U-II.

-

Cell lysates are collected, and proteins are separated by SDS-PAGE.

-

Phosphorylated MAPK is detected by Western blotting using a phospho-specific antibody.

-

The inhibition of U-II-induced MAPK phosphorylation by the antagonist is determined.[5]

-

-

3. In Vivo Efficacy Models

-

Objective: To evaluate the therapeutic potential of a U-II receptor antagonist in a disease model.

-

Example Model: Renal Ischemia-Reperfusion Injury in Rats

-

Male Wistar rats are anesthetized.

-

The renal artery is clamped for a defined period to induce ischemia.

-

The antagonist (e.g., Palosuran) or vehicle is administered intravenously before reperfusion.

-

The clamp is removed to allow reperfusion.

-

Renal function parameters (e.g., serum creatinine, blood urea nitrogen) and histological changes are assessed at various time points post-reperfusion.

-

The ability of the antagonist to prevent acute renal failure and tissue damage is evaluated.[5]

-

Below is a diagram illustrating a general experimental workflow for evaluating a U-II receptor antagonist.

Caption: General workflow for UT antagonist drug discovery.

Therapeutic Potential in Chronic Kidney Disease

The urotensinergic system is increasingly recognized as a contributor to the pathophysiology of CKD.[1] Elevated levels of U-II and its receptor have been observed in patients with diabetic kidney disease and other forms of glomerulonephritis.[1] Preclinical studies with U-II receptor antagonists have shown promising results in animal models of CKD. For instance, SAR101099 demonstrated reno- and cardioprotective effects, reducing proteinuria and albuminuria in rat models of hypertension and diabetes.[4] Similarly, Palosuran has been shown to mitigate the decline in glomerular filtration rate and renal blood flow in diabetic rats.[1] These findings suggest that UT receptor antagonism could be a viable therapeutic strategy for slowing the progression of CKD.[1]

Urotensin II receptor antagonists represent a promising class of therapeutic agents with the potential to address unmet medical needs in chronic kidney disease and cardiovascular disorders. While the specific compound this compound is not documented in the current scientific literature, the broader field of UT receptor antagonism is supported by a growing body of preclinical and early clinical evidence. Further research and clinical development of potent and selective UT receptor antagonists are warranted to fully elucidate their therapeutic utility.

References

- 1. Urotensin II system in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urotensin II and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Value of Urotensin II Receptor Antagonist in Chronic Kidney Disease and Associated Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

KUC-7322: A Selective Beta-3 Adrenergic Agonist with Therapeutic Potential in Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUC-7322, the active metabolite of the prodrug ritobegron (KUC-7483), is a potent and selective beta-3 adrenergic receptor (β3-AR) agonist. Extensive preclinical research has demonstrated its significant therapeutic potential, primarily in the management of overactive bladder (OAB). By selectively targeting β3-ARs in the detrusor muscle, this compound induces smooth muscle relaxation, leading to increased bladder capacity and a reduction in urinary frequency and urgency. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The mainstay of OAB treatment has traditionally been antimuscarinic agents; however, their use is often limited by side effects such as dry mouth, constipation, and blurred vision. The discovery of the beta-3 adrenergic receptor as a key regulator of detrusor muscle relaxation has opened new avenues for OAB therapy.

This compound has emerged as a promising therapeutic agent due to its high selectivity for the β3-AR over β1- and β2-ARs, which are predominantly found in the heart and bronchial and vascular smooth muscle, respectively. This selectivity profile suggests a lower potential for cardiovascular and respiratory side effects compared to non-selective beta-agonists.

Mechanism of Action

This compound exerts its therapeutic effect by acting as an agonist at the β3-ARs located on the detrusor smooth muscle cells of the urinary bladder. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of the bladder muscle, thereby increasing its storage capacity.

Methodological & Application

No Information Available for KUC-7322

Following a comprehensive search of scientific literature and public databases, no information was found on a compound designated "KUC-7322." As a result, the requested detailed Application Notes and Protocols for its use in animal models cannot be generated at this time.

The absence of any data regarding the mechanism of action, pharmacology, or previous in vivo studies of this compound makes it impossible to provide accurate and reliable information for researchers, scientists, and drug development professionals. The creation of experimental protocols, data presentation tables, and signaling pathway diagrams requires a foundational understanding of the compound's properties, which is currently unavailable in the public domain.

It is possible that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a typographical error.

We advise researchers interested in this compound to:

-

Verify the compound name and any alternative designations.

-

Consult internal documentation or the original source of the compound for available data.

Without foundational scientific information, the generation of the requested content would be speculative and could lead to inaccurate and unsafe experimental practices. We are committed to providing accurate and evidence-based information and therefore cannot fulfill this request without verifiable data on this compound.

KUC-7322 dosage and administration guidelines

Important Note: As of the current date, publicly available information regarding the dosage, administration, mechanism of action, and experimental protocols for the compound designated "KUC-7322" is not available. The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel small molecule inhibitor. These guidelines are based on standard practices in drug discovery and development and should be adapted based on the specific physicochemical properties, target, and biological activity of this compound as this information becomes available.

Compound Information (Hypothetical)

This section would typically be populated with the specific details of this compound.

| Parameter | Description |

| Compound Name | This compound |

| Molecular Formula | To be determined. |

| Molecular Weight | To be determined. |

| Target(s) | To be determined. |

| Mechanism of Action | To be determined. |

| Solubility | To be determined in relevant buffers (e.g., PBS, DMSO) and vehicles. |

| Stability | To be determined at various storage conditions (temperature, light). |

In Vitro Experimental Protocols

Target Engagement and Potency Assays

Objective: To determine the direct binding affinity and functional potency of this compound against its intended molecular target(s).

Protocol: Biochemical Kinase Assay (Example)

-

Reagents and Materials:

-

Recombinant human kinase (target protein)

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cellular Potency and Selectivity Assays

Objective: To evaluate the effect of this compound on a relevant cellular signaling pathway and to assess its selectivity.

Protocol: Western Blotting for Phospho-Protein Inhibition

-

Cell Culture:

-

Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target pathway) in appropriate media.

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle for a predetermined time (e.g., 2, 6, 24 hours).

-

If the pathway is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total target protein and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal and the loading control.

-

Determine the concentration of this compound that results in a 50% reduction in the phosphorylated protein signal (IC₅₀).

-

Hypothetical Signaling Pathway Inhibition by this compound

Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.

In Vivo Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mouse or rat).

Protocol: Single-Dose PK Study in Mice

-

Animals:

-

Use a sufficient number of healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

-

-

Dosing:

-

Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

-

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store it at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

-

Data Analysis:

-

Plot the mean plasma concentration of this compound against time.

-

Use non-compartmental analysis to calculate key PK parameters.

-

Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Mice

| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |

| Dose (mg/kg) | 10 | 2 |

| Cₘₐₓ (ng/mL) | To be determined. | To be determined. |

| Tₘₐₓ (h) | To be determined. | N/A |

| AUC₀₋ₜ (ngh/mL) | To be determined. | To be determined. |

| AUC₀₋ᵢₙf (ngh/mL) | To be determined. | To be determined. |

| t₁/₂ (h) | To be determined. | To be determined. |

| Bioavailability (%) | To be determined. | N/A |

Efficacy Studies (Xenograft Model Example)

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model.

Protocol: Tumor Growth Inhibition in a Subcutaneous Xenograft Model

-

Cell Implantation:

-

Implant a human cancer cell line (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

-

Treatment:

-

Administer this compound or vehicle daily (or as determined by PK studies) for a specified duration (e.g., 21 days).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze the statistical significance of the differences in tumor volume between the groups.

-

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

Data Interpretation and Next Steps

The data generated from these in vitro and in vivo studies will be crucial for establishing a preliminary dose and administration schedule for this compound. The IC₅₀ values from cellular assays will inform the target plasma concentrations needed for efficacy, while the pharmacokinetic data will guide the dosing regimen required to achieve and maintain these concentrations. Efficacy and tolerability data from in vivo models will be used to establish a therapeutic window. Further IND-enabling studies, including toxicology and safety pharmacology, will be required before any clinical investigation.

Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators

Topic: High-Throughput Screening of Small Molecule Modulators of Kinase Signaling Pathways

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target or pathway.[1][2] This process involves the miniaturization and automation of assays to facilitate the screening of extensive small molecule libraries in a time- and cost-effective manner.[2] These application notes provide a detailed protocol for a common HTS assay—a biochemical kinase inhibition assay—designed to identify small molecule inhibitors of a target kinase. While the specific compound "KUC-7322" did not yield specific data in the literature search, the following protocols and data are representative of a typical HTS campaign for a hypothetical small molecule inhibitor, designated here as "SM-HTS-X."

Biochemical assays are frequently employed in HTS campaigns and include methods such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and homogeneous time-resolved fluorescence (HTRF).[1] Cell-based assays, which measure cellular responses such as reporter gene expression or changes in phenotype, are also widely used.[1][3] The choice of assay depends on the biological question and the target of interest.

Data Presentation: In Vitro Kinase Inhibition by SM-HTS-X

The following table summarizes the quantitative data for the inhibitory activity of our hypothetical small molecule, SM-HTS-X, against a panel of related kinases. This type of data is crucial for determining the potency and selectivity of a potential drug candidate.

| Compound | Target Kinase | Assay Type | IC50 (nM) |

| SM-HTS-X | Kinase A | TR-FRET | 50 |

| SM-HTS-X | Kinase B | FP | 750 |

| SM-HTS-X | Kinase C | AlphaScreen | >10,000 |

| Staurosporine (Control) | Kinase A | TR-FRET | 5 |

Signaling Pathway

The diagram below illustrates a generic kinase signaling cascade, a common target for drug discovery efforts. In this pathway, an extracellular signal activates a receptor, leading to the sequential activation of downstream kinases. The hypothetical small molecule, SM-HTS-X, is depicted as an inhibitor of Kinase A, thereby blocking the propagation of the signal.

Caption: A generic kinase signaling pathway inhibited by SM-HTS-X.

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay Protocol

This protocol outlines the steps for a typical in vitro kinase assay in a 384-well format, a common setup for HTS.[1][4] The quality and performance of the assay are determined by the Z' factor, with a value between 0.5 and 1.0 being acceptable for a robust screen.[1]

1. Assay Development and Miniaturization:

-

The initial assay is developed and optimized in a lower-throughput format (e.g., 96-well plates).

-

The assay is then miniaturized to a 384-well format to be compatible with HTS robotics and small molecule libraries.[4]

-

Key parameters such as enzyme concentration, substrate concentration (typically at or below the Km), and ATP concentration are optimized to ensure a robust signal-to-background ratio.

2. Reagent Preparation:

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Enzyme Solution: Dilute the target kinase (Kinase A) to the pre-determined optimal concentration in the assay buffer.

-

Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their optimal concentrations in the assay buffer.

-

Test Compounds: The small molecule library compounds are typically stored in DMSO. For the primary screen, a single concentration (e.g., 10 µM) is usually tested.[4] Compounds are serially diluted for dose-response curves in subsequent hit confirmation studies.

-

Controls:

-

Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

-

Negative Control: DMSO vehicle only.[1]

-

3. HTS Workflow:

The following diagram illustrates the automated workflow for the primary high-throughput screen.

Caption: Automated workflow for a high-throughput kinase inhibition screen.

4. Detailed Protocol Steps:

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.

-

Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the product by adding a detection reagent (e.g., 10 µL of a specific antibody for the phosphorylated substrate in a TR-FRET format).

-

Incubate for another period (e.g., 60 minutes) to allow the detection reagents to bind.

-

Read the plate using a suitable plate reader (e.g., a TR-FRET-capable reader).

5. Data Analysis and Hit Confirmation:

-

The raw data from each plate is normalized to the positive and negative controls.

-

Hits are identified as compounds that produce a signal inhibition above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).

-

Primary hits are then subjected to a confirmation screen.

-

Confirmed hits are further characterized by generating dose-response curves to determine their IC50 values.

-

Preliminary structure-activity relationship (SAR) analysis may also be performed at this stage.[4]

Conclusion

This document provides a representative framework for the application of high-throughput screening in the identification of small molecule kinase inhibitors. The provided protocols and data, while based on a hypothetical molecule, are grounded in established HTS principles and practices.[1][4][5] Successful HTS campaigns require careful assay development, robust automation, and rigorous data analysis to identify promising lead compounds for further drug development.

References

- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 2. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]